

exploring the covalent inhibition of BSH by GR-7

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Compound of Interest		
Compound Name:	Gut restricted-7	
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An In-depth Technical Guide to the Covalent Inhibition of Bile Salt Hydrolase (BSH) by GR-7

Introduction

Bile salt hydrolases (BSHs) are enzymes produced by a wide range of gut bacteria that play a critical role in the metabolism of bile acids.[1][2] These enzymes catalyze the deconjugation of primary bile acids, which are synthesized in the liver and conjugated to either glycine or taurine.[2][3] This deconjugation is the "gateway" reaction that must occur before intestinal bacteria can perform further modifications to create secondary bile acids.[1][4][5][6] Given that bile acids act as signaling molecules that regulate host metabolism and immunity, there is significant interest in developing tools to modulate BSH activity.[1][7] This guide explores the development, mechanism, and application of GR-7, a potent, gut-restricted covalent inhibitor of BSH.[8][9]

GR-7: A Covalent Pan-BSH Inhibitor

GR-7 (also referred to as compound 7 in initial development studies) is a rationally designed, orally active, covalent pan-inhibitor of bile salt hydrolases.[1][8][9] A key feature of GR-7 is its gut-restricted nature, which minimizes systemic exposure and potential off-target effects.[8][10] The inhibitor was designed with an α -fluoromethyl ketone "warhead" to specifically target the catalytic cysteine residue present in the active site of BSH enzymes.[1]

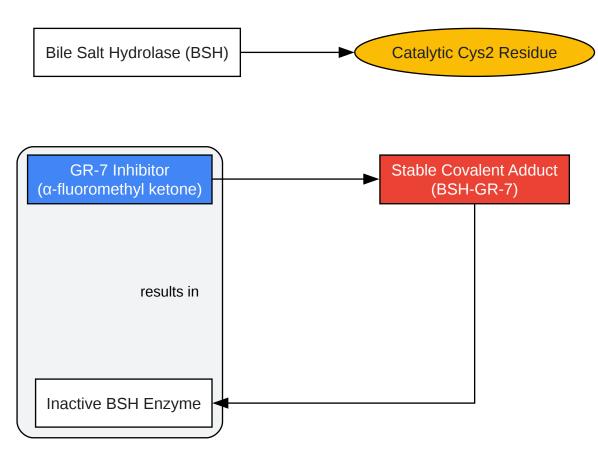
Mechanism of Covalent Inhibition

BSH enzymes belong to the N-terminal nucleophilic (Ntn) hydrolase superfamily, which is characterized by a highly conserved N-terminal cysteine residue (Cys2) that acts as the



catalytic nucleophile.[2][4][11] GR-7 leverages this mechanism for its inhibitory action. The inhibitor enters the active site of the BSH enzyme, where the α -fluoromethyl ketone moiety reacts with the catalytic Cys2 residue.[1][9] This reaction forms a stable, irreversible covalent bond.

Mass spectrometry analysis of Bacteroides thetaiotaomicron (B. theta) BSH incubated with GR-7 revealed a mass shift consistent with the addition of a single molecule of the inhibitor, confirming covalent bond formation.[9][12] Subsequent top-down mass spectrometry and X-ray crystallography (PDB: 6UH4) definitively identified the modified residue as the active site Cys2. [9][12]



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Mechanism of GR-7 covalent modification of the BSH active site.

Quantitative Efficacy of GR-7

GR-7 has demonstrated potent, broad-spectrum inhibition of BSHs from both Gram-positive and Gram-negative bacteria in various assays.





Table 1: In Vitro and In-Culture Inhibitory Activity of GR-

7

Target	Assay Type	IC50 Value (nM)	Reference
B. thetaiotaomicron BSH	Purified Enzyme Assay	427	[9]
B. longum BSH	Purified Enzyme Assay	108	[9]
B. thetaiotaomicron	Bacterial Culture	1070	[9][12]
B. adolescentis	Bacterial Culture	237	[9][12]

Studies have shown that GR-7 is a kinetically efficient inhibitor. At a concentration equimolar to its substrate, GR-7 completely inhibited the more catalytically efficient B. theta BSH within 15 seconds.[9] Even in the presence of an ~80-fold excess of substrate, complete inhibition was achieved within 15 minutes.[9][12]

Table 2: In Vivo Experimental Parameters and Outcomes with GR-7



Parameter	Value / Outcome	Mouse Strain	Reference
Dosing Regimen 1	Single oral gavage of 10 mg/kg	C57BL/6	[9][10]
Result	Recoverable inhibition of fecal BSH activity; decreased deconjugated bile acids in feces.	C57BL/6	[9][10]
Dosing Regimen 2	Powdered chow with 0.09% (w/w) GR-7 for 1-1.25 days	C57BL/6	[9][10]
Result	Significant inhibition of fecal BSH activity 8 hours post-diet change.	C57BL/6	[9][10]
Cecal Concentration	~20 µM (~20 picomol/mg wet mass)	C57BL/6	[8]
Systemic Exposure	Not detected in liver or plasma	C57BL/6	[10]
Microbiome Impact	No significant effect on gut bacterial OTUs, biomass, or community composition.	C57BL/6	[9]

Experimental Methodologies Recombinant BSH Inhibition Assay (In Vitro)

• Enzyme Source: Purified recombinant BSH from target bacteria (e.g., B. thetaiotaomicron, B. longum).



- Inhibitor Incubation: Purified BSH is pre-incubated with varying concentrations of GR-7 or a vehicle control (e.g., DMSO) for a set period (e.g., 30 minutes) at 37°C.[13]
- Substrate Addition: The reaction is initiated by adding a conjugated bile salt substrate, such as Glycochenodeoxycholic acid-d4 (GCDCA-d4), at a specified concentration (e.g., 100 μM).
 [9]
- Quantification: The formation of the deconjugated product is monitored over time. The
 reaction is quenched, and product levels are quantified using Ultra-Performance Liquid
 Chromatography-Mass Spectrometry (UPLC-MS).[9]
- Data Analysis: IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

BSH Inhibition in Bacterial Cultures

- Bacterial Strains: Cultures of BSH-containing human gut bacteria (e.g., B. thetaiotaomicron,
 B. adolescentis) are grown to a specific optical density.
- Treatment: The bacterial cultures are treated with varying concentrations of GR-7 or a vehicle control for a defined period (e.g., 1 hour).[9]
- BSH Activity Measurement: After treatment, cells are lysed, and the BSH activity in the lysate is measured using the in vitro assay protocol described above.
- Cell Viability: To ensure inhibition is not due to bactericidal activity, cell viability is assessed in parallel, for example, by measuring optical density or plating for colony-forming units (CFUs).
 [9][14]

In Vivo BSH Inhibition in Mice

- Animal Model: Conventional C57BL/6 mice are used.[9][10]
- Administration: GR-7 is administered either via a single oral gavage (e.g., 10 mg/kg) or mixed into powdered chow (e.g., 0.09% w/w).[9][10] A vehicle control group is run in parallel.
- Sample Collection: Fresh fecal pellets are collected at specified time points (e.g., 8 hours, 24 hours, etc.) post-administration.[9][10]

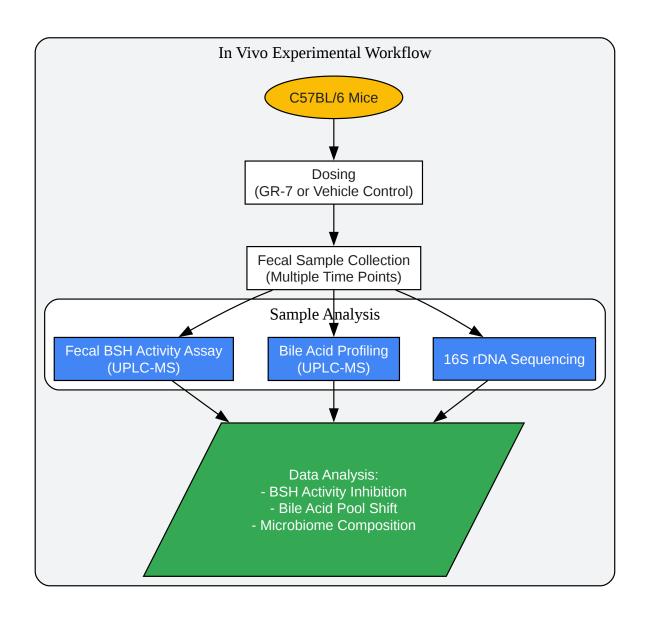
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- Fecal BSH Activity Assay:
 - Fresh feces are resuspended in a buffer (e.g., 20 mg/mL).[9][10]
 - The fecal slurry is incubated with a deuterated substrate (e.g., 100 μM GCDCA-d4) for a set time (e.g., 25 minutes).[9][10]
 - The reaction is quenched, and the formation of the deconjugated product is quantified by UPLC-MS.[9][10]
- Bile Acid Profiling: Fecal and cecal contents are analyzed by UPLC-MS to determine the relative abundance of conjugated and deconjugated bile acids.[9]
- Microbiome Analysis: 16S rDNA sequencing is performed on fecal samples to assess changes in the gut bacterial community composition.[9]





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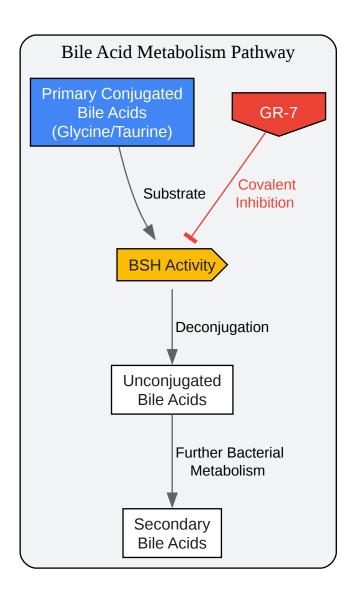
Workflow for assessing in vivo BSH inhibition by GR-7 in mice.

Selectivity and In Vivo Effects

A critical aspect of GR-7's design is its limited systemic absorption, making it a gut-restricted inhibitor.[8][10] Following oral administration in mice, GR-7 was detected in the feces and cecal contents but was undetectable in the liver and plasma, confirming its localization to the gastrointestinal tract.[10]



Furthermore, GR-7 demonstrates high selectivity for its target. Studies using a "clickable" azide-modified version of GR-7 (7-N₃) showed that the probe labeled only one protein in B. adolescentis lysates, corresponding to the mass of BSH.[9][15] In mammalian intestinal cells (NCI-H716), no significant off-target protein engagement was observed.[9] Importantly, at effective concentrations, GR-7 does not significantly impact the overall composition or biomass of the gut microbial community, indicating that its effects are due to specific enzyme inhibition rather than broad antibacterial activity.[9]



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